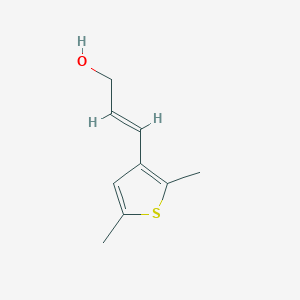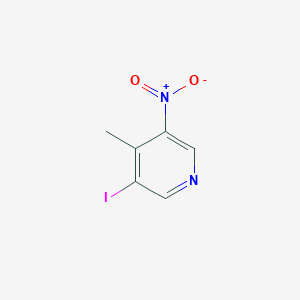![molecular formula C7H4ClN3O B13654130 8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13654130.png)
8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C7H4ClN3O. It is known for its potential applications in medicinal chemistry due to its unique structure and properties. The compound is characterized by a pyrido[4,3-d]pyrimidine core with a chlorine atom at the 8th position and a hydroxyl group at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloropyrido[4,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable chlorinated reagent, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 8-Chloropyrido[4,3-d]pyrimidin-4-ol may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
8-Chloropyrido[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrimidine ring.
Substitution: The chlorine atom can be substituted with other functional groups like amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or primary amines (R-NH2) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
8-Chloropyrido[4,3-d]pyrimidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Chloropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
8-Chloropyrido[4,3-d]pyrimidin-4-ol can be compared with other similar compounds, such as:
- 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
- 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine
- 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
- 2,4,6-Trichloropyrido[3,4-d]pyrimidine
These compounds share a similar pyrido[4,3-d]pyrimidine core but differ in the substituents attached to the ring. The presence of different functional groups can significantly influence their chemical properties and biological activities, making each compound unique in its applications and effects.
属性
分子式 |
C7H4ClN3O |
|---|---|
分子量 |
181.58 g/mol |
IUPAC 名称 |
8-chloro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12) |
InChI 键 |
FZTBGKSDUSTTMH-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C=N1)Cl)N=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)









![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
